4-bromo-2-(1,3-diphenyl-2-imidazolidinyl)phenol
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Overview
Description
4-bromo-2-(1,3-diphenyl-2-imidazolidinyl)phenol: is an organic compound with the molecular formula C21H19BrN2O . This compound is characterized by the presence of a bromine atom at the fourth position of the phenol ring and a 1,3-diphenyl-2-imidazolidinyl group at the second position. It is a derivative of imidazole, a heterocyclic compound known for its wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-(1,3-diphenyl-2-imidazolidinyl)phenol typically involves the following steps:
Formation of the Imidazolidinyl Group: The imidazolidinyl group can be synthesized by reacting benzylamine with benzaldehyde under acidic conditions to form an imine intermediate, which is then reduced to form the imidazolidinyl ring.
Bromination: The phenol ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and product isolation can further streamline the process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The phenol group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The imidazolidinyl group can be reduced to form secondary amines.
Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products:
Oxidation: Quinones or hydroquinones.
Reduction: Secondary amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Chemistry: 4-bromo-2-(1,3-diphenyl-2-imidazolidinyl)phenol is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds with potential biological activities.
Biology and Medicine: This compound has been studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its imidazolidinyl group is known to interact with various biological targets, making it a valuable scaffold for drug design .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique structure allows for the development of polymers and resins with enhanced properties .
Mechanism of Action
The mechanism of action of 4-bromo-2-(1,3-diphenyl-2-imidazolidinyl)phenol involves its interaction with specific molecular targets such as enzymes and receptors. The imidazolidinyl group can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the bromine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
- 4-bromo-2-(1,3-diphenylimidazolidin-2-yl)phenol
- 4-bromo-2-(1,3-diphenylimidazolin-2-yl)phenol
- 4-bromo-2-(1,3-diphenylimidazolidin-2-yl)aniline
Comparison: Compared to its analogs, 4-bromo-2-(1,3-diphenyl-2-imidazolidinyl)phenol exhibits unique properties due to the presence of the phenol group, which enhances its solubility and reactivity. The bromine atom also contributes to its distinct chemical behavior, allowing for selective substitution reactions that are not possible with other similar compounds .
Properties
IUPAC Name |
4-bromo-2-(1,3-diphenylimidazolidin-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O/c22-16-11-12-20(25)19(15-16)21-23(17-7-3-1-4-8-17)13-14-24(21)18-9-5-2-6-10-18/h1-12,15,21,25H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTSFTHQVJPXBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(N1C2=CC=CC=C2)C3=C(C=CC(=C3)Br)O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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